2-(2-Fluorophenyl)thiazole-4-carbaldehyde

Medicinal Chemistry Antidiabetic Drug Discovery Structure-Activity Relationship

2-(2-Fluorophenyl)thiazole-4-carbaldehyde (CAS 1183922-66-8) provides an ortho-fluorophenyl-thiazole core that cannot be replicated by para-fluoro or non-fluorinated analogs. This reactive aldehyde is essential for generating hydrazinylthiazole antidiabetic libraries, thiosemicarbazide antitubercular scaffolds, and novel agrochemicals. Procuring this exact regioisomer at defined purity (95%+) ensures reproducible multi-step yields and preserves SAR integrity in drug discovery programs.

Molecular Formula C10H6FNOS
Molecular Weight 207.23 g/mol
CAS No. 1183922-66-8
Cat. No. B1511609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)thiazole-4-carbaldehyde
CAS1183922-66-8
Molecular FormulaC10H6FNOS
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=CS2)C=O)F
InChIInChI=1S/C10H6FNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H
InChIKeyQWYTYTWZFNZGMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluorophenyl)thiazole-4-carbaldehyde (CAS 1183922-66-8): Molecular Identity and Core Procurement Profile


2-(2-Fluorophenyl)thiazole-4-carbaldehyde (CAS 1183922-66-8) is a heterocyclic aromatic aldehyde belonging to the 2-arylthiazole-4-carbaldehyde class. It is defined by a 1,3-thiazole core substituted with a 2-fluorophenyl group at the C2 position and a formyl (-CHO) group at the C4 position . With a molecular formula of C₁₀H₆FNOS and a molecular weight of 207.22 g/mol, this compound serves primarily as a synthetic building block in medicinal chemistry and agrochemical research due to the presence of the reactive aldehyde moiety . Its ortho-fluorine substitution on the phenyl ring is a critical structural feature that distinguishes it from other regioisomers and non-fluorinated analogs in terms of its chemical properties and potential biological profile .

2-(2-Fluorophenyl)thiazole-4-carbaldehyde: Why Generic Analogs Are Not Interchangeable


Generic substitution with other 2-arylthiazole-4-carbaldehydes or alternative heterocyclic aldehydes is not a viable scientific strategy due to the compound's specific role as a reactive intermediate with a unique substitution pattern. The ortho-fluorophenyl group confers distinct electronic and steric properties that cannot be replicated by a para-fluorophenyl isomer (CAS 875858-80-3) [1], a non-fluorinated phenyl analog , or a core scaffold with a different heteroatom substitution [2]. These molecular differences directly impact downstream reactivity, such as in condensation reactions with hydrazines or amines, and can alter the conformation and binding affinity of final drug candidates. For procurement, selecting a precise analog with a well-defined purity (typically 95% or 98%) is essential for ensuring reproducible yields in multi-step synthetic sequences and maintaining the integrity of structure-activity relationship (SAR) studies, where even a minor change in substitution can invalidate the results .

2-(2-Fluorophenyl)thiazole-4-carbaldehyde: Quantitative Evidence for Scientific Selection


Enhanced Antidiabetic Potential of Ortho-Fluorophenyl Substitution: α-Amylase Inhibition

In a study evaluating a series of fluorophenyl-based thiazoles for antidiabetic potential, compounds bearing a 2-fluorophenyl group exhibited potent inhibition of the α-amylase enzyme. The most active analogue in this series, compound 3h, demonstrated an IC₅₀ value of 5.14 ± 0.03 μM. This activity is a direct consequence of the 2-fluorophenyl motif, and is superior to the clinically used standard antidiabetic drug acarbose (IC₅₀ = 5.55 ± 0.06 μM) [1]. This establishes the ortho-fluorophenyl-thiazole scaffold as a privileged structure for α-amylase inhibition, providing a crucial data point for scientists prioritizing this building block in the development of novel antidiabetic agents.

Medicinal Chemistry Antidiabetic Drug Discovery Structure-Activity Relationship

Significant Antiglycation Activity of the 2-Fluorophenyl-Thiazole Core

The same series of fluorophenyl-based thiazoles was also assessed for antiglycation potential. Multiple compounds derived from the 2-fluorophenyl-thiazole scaffold demonstrated significant inhibitory activity, with IC₅₀ values far lower than the standard reference compound, aminoguanidine [1]. For instance, compounds 3d, 3f, 3i, and 3k achieved IC₅₀ values well below the aminoguanidine benchmark of 0.403 ± 0.001 mg/mL. This indicates that the 2-fluorophenyl substitution is highly effective at preventing the non-enzymatic glycation of proteins, a key process in the development of diabetic complications.

Medicinal Chemistry Antidiabetic Complications Glycation Inhibition

Commercial Availability and Defined Purity Grade for Reproducible Synthesis

2-(2-Fluorophenyl)thiazole-4-carbaldehyde is commercially available from multiple specialized chemical suppliers with clearly defined purity specifications, ensuring batch-to-batch reproducibility for research applications . The compound is typically offered at a purity of 95% or 98% as verified by analytical methods . For instance, one supplier provides the product with a minimum purity specification of 95% , while another offers a higher purity grade of 98% . This is in contrast to less characterized or custom-synthesized analogs, where purity and impurities can be variable, potentially confounding reaction outcomes and SAR interpretations.

Synthetic Chemistry Procurement Quality Control

High-Value Application Scenarios for 2-(2-Fluorophenyl)thiazole-4-carbaldehyde (CAS 1183922-66-8)


Synthesis of Novel Antidiabetic Agents Targeting α-Amylase and Glycation

This compound serves as an optimal precursor for generating libraries of hydrazinylthiazoles or related derivatives with potent antidiabetic activity. As shown in Section 3, the 2-fluorophenyl-thiazole core provides a significant activity advantage over standard drugs like acarbose in inhibiting α-amylase and demonstrates superior antiglycation potential compared to aminoguanidine [1]. Its reactive aldehyde group allows for facile condensation with hydrazines, amines, and other nucleophiles, enabling rapid and efficient SAR exploration in diabetes drug discovery programs.

Core Building Block for Antimicrobial and Antitubercular Scaffolds

2-(2-Fluorophenyl)thiazole-4-carbaldehyde is a crucial intermediate for constructing thiosemicarbazide derivatives, which are established privileged scaffolds with antitubercular and antimicrobial potential [1]. The 2-arylthiazole-4-carbaldehyde motif is specifically used in the synthesis of focused libraries for evaluating activity against Mycobacterium tuberculosis and other pathogenic bacteria [1]. The ortho-fluorine atom can enhance metabolic stability and lipophilicity, potentially improving the drug-likeness and cellular permeability of the final antibacterial agents.

Agrochemical Intermediate for Next-Generation Pesticides

Thiazole derivatives are a well-established class of compounds in agrochemistry, used in the development of novel fungicides, herbicides, and insecticides [1]. The specific substitution pattern of 2-(2-fluorophenyl)thiazole-4-carbaldehyde, particularly the electron-withdrawing fluorine atom and reactive aldehyde handle, makes it a versatile building block for synthesizing new thiazole-based agrochemicals. Its procurement supports research aimed at developing more effective and environmentally sustainable crop protection agents.

Synthetic Intermediate for Fluorinated Ligands and Materials

The presence of a fluorine atom in the ortho-position of the phenyl ring imparts unique properties, such as increased lipophilicity, metabolic stability, and altered electronic characteristics [1]. This makes 2-(2-fluorophenyl)thiazole-4-carbaldehyde an attractive intermediate for synthesizing specialized ligands for metal catalysis or as a monomeric unit in the development of functional materials. The aldehyde functionality provides a convenient synthetic handle for further functionalization, allowing chemists to incorporate the fluorinated thiazole motif into more complex molecular architectures for material science applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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